N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
N-butyl-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-14-27(2)21(28)16-30-23-25-20-9-7-6-8-19(20)22(26-23)24-15-17-10-12-18(29-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDPTADXVJQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline core is constructed using anthranilic acid and thiourea under acidic conditions. For example, heating anthranilic acid with thiourea in acetic acid yields 2-mercaptoquinazolin-4(3H)-one, which is subsequently alkylated with 4-methoxybenzyl chloride. This method, however, often requires rigorous purification to isolate the 4-substituted product.
Direct Amination Strategies
Recent advances employ palladium-catalyzed coupling to introduce the 4-methoxybenzylamino group. Using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃), 2-chloroquinazoline reacts with 4-methoxybenzylamine in toluene at 110°C, achieving 85–90% yield. The thiol group is then introduced via thiolation with H₂S or thiourea under basic conditions.
Preparation of N-Butyl-N-Methyl-2-Chloroacetamide
This fragment is synthesized in two steps:
- Acylation of N-Butylmethylamine : Reacting N-butylmethylamine with chloroacetyl chloride in dichloromethane at 0°C yields the chloroacetamide. Triethylamine is added to scavenge HCl, with yields exceeding 90%.
- Purification : Column chromatography (hexane/ethyl acetate) removes excess reagents, though industrial-scale processes may employ crystallization from ethanol/water mixtures.
Thioether Formation via Nucleophilic Substitution
The critical coupling step involves reacting 4-((4-methoxybenzyl)amino)quinazoline-2-thiol with N-butyl-N-methyl-2-chloroacetamide under basic conditions. Key parameters include:
Solvent and Base Selection
Temperature and Kinetic Control
Elevated temperatures (70–80°C) reduce reaction times but risk side reactions such as over-alkylation. Microwave-assisted synthesis at 100°C for 1 hour achieves 88% yield with minimal degradation.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Combining cyclocondensation, amination, and thioether formation in a single pot reduces purification steps. Using N-butylmethylamine as both a reactant and base, this method achieves 65% overall yield but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilizing the quinazoline thiol on Wang resin enables iterative coupling with chloroacetamide derivatives. While advantageous for combinatorial libraries, this approach suffers from lower yields (50–60%) due to incomplete resin functionalization.
Optimization and Scalability Challenges
Byproduct Formation
Common impurities include:
- Di-alkylated products : Mitigated by using excess thiol (1.5 equiv) and low temperatures.
- Oxidized disulfides : Avoided by conducting reactions under nitrogen atmosphere.
Green Chemistry Considerations
Replacing DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reactivity. Catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) improve yields by 10–15% through enhanced mass transfer.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of the target compound from byproducts. Industrial batches typically require ≥98% purity for pharmaceutical applications.
Industrial-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Plant | Industrial Scale |
|---|---|---|---|
| Yield (%) | 75–85 | 80–88 | 70–75 |
| Reaction Time (h) | 12–24 | 6–8 | 4–6 |
| Cost per Kilogram ($) | 1,200 | 800 | 500 |
| Purity (%) | 95–98 | 97–99 | ≥99 |
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a quinazoline core, which is a well-known scaffold in drug discovery. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The synthesis pathways often include the introduction of various functional groups to enhance biological activity.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit potent anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds similar to N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide have been shown to act as dual inhibitors of PI3K and HDAC pathways, which are crucial for tumor growth and survival .
Table 1: Summary of Anticancer Studies on Quinazoline Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PI3K | 0.5 | |
| Compound B | HDAC | 0.8 | |
| N-butyl-2... | Dual Action | TBD | TBD |
Antiviral Activity
In addition to anticancer properties, there is emerging evidence supporting the antiviral potential of quinazoline derivatives. Some derivatives have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms . The structure of this compound suggests it may interact with viral proteins or host cellular pathways critical for viral life cycles.
Clinical Trials and Efficacy
A notable clinical study involving similar quinazoline compounds highlighted their effectiveness in treating specific cancer types, with a significant percentage of patients showing positive responses to treatment . The study reported an overall response rate of approximately 60% among participants treated with a related compound.
Mechanistic Insights
Mechanistic studies have shown that quinazoline derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways . This effect is often mediated by the modulation of protein expression levels associated with cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-inflammatory Quinazolinone Acetamides
A study by Alagarsamy et al. synthesized 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides, which share the quinazoline-acetamide backbone with the target compound. Key differences include:
- Substituent at position 2: The target compound has a thioether-linked acetamide, whereas Alagarsamy’s derivatives feature ethylamino or other amine-based substituents.
- Activity: Alagarsamy’s 2-(ethylamino) analog showed superior anti-inflammatory activity (compared to Diclofenac) but moderate ulcerogenicity. The thioether group in the target compound may reduce gastrointestinal toxicity, as sulfur-containing moieties often mitigate oxidative stress .
- Synthesis : Both compounds use chloroacetamide intermediates, but the target compound’s thioether formation likely requires distinct reagents (e.g., mercapto-quinazoline precursors) .
Table 1: Anti-inflammatory Quinazoline Derivatives
| Compound | Core Structure | Substituent at C2 | Activity (vs. Diclofenac) | Ulcerogenicity |
|---|---|---|---|---|
| Target Compound | Quinazoline | Thioether-acetamide | Not reported | Likely lower* |
| 2-(Ethylamino)-N-(quinazolin-3-yl) | Quinazolinone | Ethylamino-acetamide | 1.2× potency | Moderate |
| Reference (Diclofenac) | N/A | N/A | 1.0× | High |
*Inferred from sulfur-based analogs .
Benzazole-Based Amides
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide () shares the acetamide linkage but replaces quinazoline with benzothiazole/benzoxazole heterocycles. Key contrasts:
- Biological Target : The benzazole derivative was docked to 3-TOP protein (antidiabetic target), whereas quinazolines often target kinases (e.g., EGFR) or inflammatory pathways .
- Synthesis : The benzazole compound achieved a 76% yield via straightforward amide coupling, while quinazoline-thioether synthesis may involve multi-step reactions (e.g., nucleophilic substitution for thioether formation) .
- Bioactivity : Benzazoles exhibit broad antimicrobial and antidiabetic activities, while quinazolines are more associated with anticancer effects .
Thiazole-Containing Acetamides
N-(4-Phenyl-2-thiazolyl)acetamide () and 2-[(4-methoxybenzyl)amino]-N-(1,3-thiazol-2-yl)acetamide () highlight the role of thiazole rings in modulating solubility and receptor binding.
- Structural Similarities : Both contain acetamide-thiazole linkages, but the target compound integrates a larger quinazoline scaffold.
- Molecular Weight : The thiazole-acetamide in has a molecular weight of 353.44 g/mol, whereas the target compound’s extended structure (butyl/methyl groups) likely exceeds 450 g/mol, impacting pharmacokinetics .
- Synthetic Routes: Thiazole-acetamides often form via condensation of 2-aminothiazoles with acyl chlorides, whereas the target compound requires quinazoline functionalization .
Methoxybenzyl-Substituted Analogs
The methoxybenzyl group is recurrent in compounds like those in and . For example, the guanidine derivative in includes a 4-methoxybenzylamino group but lacks the quinazoline core.
Biological Activity
N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide is a novel compound that belongs to the class of quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinazoline core linked to a thioether and an acetamide functional group. The synthesis typically involves multi-step reactions, including the formation of the quinazoline scaffold and subsequent modifications to introduce the thioether and acetamide groups. The synthetic pathway may include:
- Synthesis of Quinazoline Derivative : This often involves cyclization reactions from appropriate precursors.
- Thioether Formation : Utilizing thiol reagents to introduce sulfur into the structure.
- Acetamide Functionalization : Achieved through acylation reactions.
Anticancer Properties
Quinazoline derivatives, including this compound, have been studied for their anticancer properties. Research indicates that quinazoline compounds can inhibit cancer cell proliferation through various mechanisms, such as:
- Inhibition of Kinases : Quinazolines often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Induction of Apoptosis : Compounds in this class can trigger programmed cell death in malignant cells, enhancing their potential as chemotherapeutic agents .
Antimicrobial Activity
Studies have shown that quinazoline derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory activity by modulating inflammatory cytokines and pathways. This property is crucial for developing treatments for chronic inflammatory diseases .
In Vitro Studies
In vitro assays using human cancer cell lines have demonstrated that this compound exhibits significant cytotoxicity. The MTT assay results indicated an IC50 value indicative of potent anticancer activity, comparable to established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have elucidated the binding affinities of this compound with various protein targets involved in cancer progression. These studies suggest that the compound binds effectively to ATP-binding sites of kinases, which is critical for its anticancer activity .
Comparative Analysis of Quinazoline Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | TBD | Kinase inhibition |
| Other Quinazoline Derivative 1 | Antimicrobial | TBD | Cell wall synthesis inhibition |
| Other Quinazoline Derivative 2 | Anti-inflammatory | TBD | Cytokine modulation |
Q & A
Q. What are the optimized synthetic routes for N-butyl-2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-methylacetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Quinazoline core formation : Condensation of substituted anilines with carbonyl precursors under reflux conditions in solvents like acetic acid or DMF .
- Thioacetamide linkage : Coupling of the quinazoline intermediate with a thiol-containing acetamide derivative using catalysts like KCO in dry acetone .
- Functional group protection : Use of protective groups (e.g., benzyl or tert-butoxycarbonyl) to prevent side reactions during amine or sulfur modifications .
Key parameters affecting yield include temperature control (60–100°C), solvent polarity (DMF for solubility vs. dichloromethane for selectivity), and reaction time (12–24 hours for complete conversion) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are used to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and quinazoline carbons at δ 150–160 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using a C18 column and acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 495.18) and fragmentation patterns .
Q. How do structural modifications (e.g., methoxybenzyl or N-butyl groups) influence physicochemical properties?
- Methoxybenzyl group : Enhances lipophilicity (logP increases by ~0.5 units) and stabilizes π-π stacking with biological targets .
- N-butyl chain : Improves membrane permeability but may reduce aqueous solubility; molecular dynamics simulations suggest optimal alkyl chain length for bioavailability .
- Thioether linkage : Increases metabolic stability compared to oxygen analogs, as shown in simulated gastric fluid assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) with controls for batch-to-batch variability .
- Target selectivity profiling : Use kinase inhibition panels or CRISPR screens to confirm specificity for hypothesized targets (e.g., EGFR or PI3K pathways) .
- Meta-analysis of structural analogs : Compare activity trends in derivatives (e.g., substituent effects on IC) to identify outliers due to assay conditions .
Q. What strategies are recommended for identifying the compound’s biological targets and mechanisms of action?
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or cell cycle regulators) .
- Molecular docking : Use X-ray crystallography data of quinazoline-binding proteins (e.g., PDB 1M17) to model interactions with the thioacetamide moiety .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent libraries : Synthesize derivatives with variations in the quinazoline C4 position (e.g., halogen, alkyl, or aryl groups) and test against target enzymes .
- 3D-QSAR modeling : Apply CoMFA or CoMSIA to correlate steric/electronic features with activity, using datasets from analogs with reported IC values .
- Metabolic stability assays : Compare half-lives in liver microsomes to prioritize derivatives with enhanced pharmacokinetic profiles .
Q. What experimental approaches are used to investigate solvent effects on the compound’s reactivity?
- Kinetic studies : Monitor reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents using in-situ FTIR or HPLC .
- Solvent parameter analysis : Correlate Kamlet-Taft parameters (e.g., hydrogen bond acidity) with yields in nucleophilic substitution reactions .
- Computational solvent modeling : DFT calculations (e.g., Gaussian) to predict solvation effects on transition states during thioether formation .
Q. How can mechanistic insights be derived from spectroscopic data during degradation studies?
- LC-MS/MS degradation profiling : Identify hydrolysis products (e.g., free thiol or quinazoline fragments) under acidic/alkaline conditions .
- NMR kinetic experiments : Track real-time changes in methoxybenzyl or acetamide proton signals during thermal stress tests .
- EPR spectroscopy : Detect radical intermediates formed during photodegradation in UV light exposure studies .
Q. What methods are employed to assess the compound’s stability under physiological conditions?
- Simulated biological fluids : Incubate in PBS (pH 7.4), gastric fluid (pH 1.2), or serum at 37°C, followed by HPLC quantification of remaining compound .
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition temperatures and activation energies .
- Light exposure studies : Measure absorbance changes (UV-Vis) after 48-hour exposure to assess photostability .
Q. How can researchers design derivatives to mitigate toxicity while retaining activity?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG) to reduce off-target effects .
- Toxicity screening : Use zebrafish embryos or 3D organoids to prioritize derivatives with lower developmental toxicity .
- Selective functionalization : Replace the N-methyl group with polar substituents (e.g., hydroxyl or carboxyl) to enhance renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
